2-Chloro-4-(chloromethyl)thiazole
Description
Overview of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences
Thiazole is an aromatic, five-membered heterocyclic compound containing one sulfur and one nitrogen atom. wjrr.org This core structure is a fundamental building block found in a wide array of natural and synthetic molecules that are pivotal to the chemical and biological sciences. globalresearchonline.netnih.gov Naturally, the thiazole ring is present in essential compounds like vitamin B1 (thiamine), as well as in various peptides, alkaloids, and microbial products. wjrr.orgnih.gov
In the realm of medicinal chemistry, thiazole derivatives are highly valued for their diverse and potent biological activities. globalresearchonline.netresearchgate.net Researchers have extensively demonstrated that compounds incorporating the thiazole scaffold exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, anticancer, antiviral, and antidiabetic activities. nih.govresearchgate.netontosight.ai The versatility of the thiazole ring allows for structural modifications, enabling scientists to design and synthesize novel molecules with optimized therapeutic potential. globalresearchonline.netresearchgate.net This has made the thiazole nucleus a subject of intense investigation in the pursuit of new therapeutic agents. wjrr.org
Significance of 2-Chloro-4-(chloromethyl)thiazole as a Research Target
This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its importance stems from its structure: a stable thiazole ring substituted with two reactive sites—a chloro group at the 2-position and a chloromethyl group at the 4-position. This dual reactivity makes it a versatile intermediate and building block for the synthesis of more complex molecules.
The compound is recognized as a key component in the construction of various chemical entities. For instance, it is listed as a protein degrader building block, indicating its utility in developing molecules for targeted protein degradation, a cutting-edge area of therapeutic research. calpaclab.com The related isomer, 2-chloro-5-(chloromethyl)thiazole, is known to be a crucial intermediate in the manufacturing of agrochemicals and pharmaceuticals. semanticscholar.orgnih.gov The reactivity of the chloromethyl group allows for nucleophilic substitution, while the chlorine on the thiazole ring can participate in various coupling reactions, providing chemists with a flexible tool for molecular design.
Historical Context of this compound Research
While a detailed historical timeline for the initial synthesis and study of this compound is not extensively documented in readily available literature, its emergence as a research compound is intrinsically linked to the broader advancement of heterocyclic and medicinal chemistry. The investigation of such specialized reagents typically parallels the development of synthetic methodologies and the growing demand for novel chemical scaffolds in drug discovery and materials science.
Research into functionalized thiazoles gained momentum as their utility in agrochemical and pharmaceutical applications became more apparent. semanticscholar.org The development and subsequent commercial availability of intermediates like this compound are driven by their potential to streamline the synthesis of complex target molecules. Its role as a building block suggests that its research history is less about the compound in isolation and more about its application in the synthesis of proprietary and experimental compounds in both academic and industrial laboratories.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5198-76-5 | calpaclab.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₄H₃Cl₂NS | calpaclab.comsigmaaldrich.comchemsrc.com |
| Molecular Weight | 168.04 g/mol | calpaclab.comsigmaaldrich.comsigmaaldrich.com |
| Physical State | Solid | sigmaaldrich.com |
| Density | 1.503 g/cm³ | chemsrc.com |
| Boiling Point | 268.631 °C at 760 mmHg | chemsrc.com |
| Flash Point | 116.264 °C | chemsrc.com |
| Refractive Index | 1.584 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVYINROOPCUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448335 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-76-5 | |
| Record name | 2-Chloro-4-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Chloromethyl Thiazole
Chlorination of Thiazole (B1198619) Precursors
The synthesis of 2-Chloro-4-(chloromethyl)thiazole is predominantly achieved through the chlorination of suitable starting materials. These precursors are strategically chosen to facilitate the formation of the thiazole ring and the introduction of the necessary chloro-substituents in a controlled manner.
Chlorination of Allyl Isothiocyanate Derivatives
A prevalent and efficient method for synthesizing the target compound is through the chlorination of allyl isothiocyanate and its derivatives. googleapis.comgoogle.com This process involves a simultaneous chlorination and cyclization reaction, which can be accomplished using elemental chlorine or other chlorinating agents. googleapis.comsemanticscholar.org
The direct reaction of allyl isothiocyanate derivatives with chlorine gas is a well-established method for producing 2-chloro-5-chloromethylthiazole (B146395), a structural isomer of the target compound that is often synthesized through similar pathways. google.comsemanticscholar.org For instance, bubbling chlorine gas through a solution of cis- and trans-3-chloropropenyl isothiocyanates in chloroform (B151607) at reflux leads to the formation of 2-chloro-5-(chloromethyl)thiazole. semanticscholar.orgchemicalbook.com The reaction progress is typically monitored by gas chromatography (GC) until the starting material is consumed. semanticscholar.org After completion, the solvent is removed, and the product can be purified by distillation under vacuum, with yields reported around 43-65%. semanticscholar.orgchemicalbook.com
Table 1: Synthesis via Reaction with Chlorine
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Chloropropenyl isothiocyanates | Chlorine (gas) | Chloroform | Reflux, 6-8 h | 2-Chloro-5-(chloromethyl)thiazole | 43% (distilled) | chemicalbook.com |
Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent used for this transformation. googleapis.comgoogle.com The reaction of an allyl isothiocyanate derivative with sulfuryl chloride can be performed in a solvent like chloroform. googleapis.com For example, adding sulfuryl chloride to a mixture of 2-chloroallyl isothiocyanate and chloroform while maintaining the temperature below 30°C yields 2-chloro-5-(chloromethyl)thiazole as the main product. googleapis.com The yield for this specific reaction was reported to be 73% after purification by distillation. googleapis.com The reaction can be carried out at temperatures ranging from -20°C to +180°C, but preferably between 0°C and 80°C. google.com
Table 2: Synthesis via Reaction with Sulfuryl Chloride
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | Chloroform | < 30°C, 1.5 h addition | 2-Chloro-5-(chloromethyl)thiazole | 73% | googleapis.com |
The conversion of allyl isothiocyanate derivatives to 2-chlorothiazoles proceeds through a well-defined mechanistic pathway. googleapis.com The process begins with the addition of chlorine or a chlorinating agent to the allyl isothiocyanate. googleapis.com This initial step forms a sulfenyl chloride derivative as a key intermediate. googleapis.com
Following its formation, this sulfenyl chloride intermediate undergoes an intramolecular cyclization. googleapis.com This cyclization results in the formation of a 2-thiazoline derivative. googleapis.com The final step involves the elimination of a hydrogen halide (HX) from the 2-thiazoline intermediate. This elimination can occur spontaneously, upon heating, or with the aid of a base, leading to the formation of the aromatic 2-chloro-5-(chloromethyl)thiazole ring system. googleapis.com In some cases, a salt or adduct of the final product may form as an intermediate during this last stage. googleapis.com
Chlorination of 2-Aminothiazole (B372263) Derivatives
The synthesis of chloro-thiazoles can also start from pre-formed thiazole rings, such as 2-aminothiazole. These methods typically involve the substitution of the amino group or other ring protons.
While the provided outline specifies the use of chloromethyl sulfonyl chloride, the surveyed literature does not describe its direct reaction with 2-aminothiazole derivatives to form this compound. Instead, related reagents are commonly used to modify the 2-amino group. For instance, 2-aminothiazole can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to afford 2-chloro-N-(thiazol-2-yl) acetamide. ijpsr.comnih.gov This intermediate can then be used for further synthesis of more complex thiazole derivatives. ijpsr.comresearchgate.net Another related reaction involves treating 2-aminothiazole with chloroformylsulphur chloride, which leads to the formation of fused 1,2,4-thiadiazolones, a different class of heterocyclic compounds. rsc.org The synthesis of 2-aminothiazoles themselves is often accomplished via the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea (B124793). derpharmachemica.comnih.gov
Subsequent Chlorination with Thionyl Chloride or Phosphorus Pentachloride
The conversion of a hydroxymethyl group on the thiazole ring to a chloromethyl group is a key transformation that can be achieved using standard chlorinating agents. This method is contingent on the prior synthesis of a precursor alcohol, such as 2-chloro-4-(hydroxymethyl)thiazole. The hydroxyl group is subsequently substituted by a chlorine atom.
Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this type of chlorination. google.comgoogle.com The reaction with thionyl chloride converts the alcohol into a chlorosulfite ester intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the chloride ion, which displaces the chlorosulfite group, liberating sulfur dioxide (SO₂) gas and forming the desired chloromethyl product. This process is typically driven to completion by the irreversible loss of gaseous SO₂. Similarly, phosphorus pentachloride is a powerful chlorinating agent that can effectively replace hydroxyl groups.
While these are standard procedures for alcohol-to-chloride conversion, lower yields of around 42% have been reported when using thionyl chloride in some contexts, suggesting the potential for side reactions that necessitate careful control of stoichiometry.
Utilizing 1,3-Dichloropropene (B49464) as a Starting Material
A significant synthetic route documented in chemical literature involves the use of 1,3-dichloropropene as the foundational building block. This pathway is particularly notable for producing the structural isomer, 2-chloro-5-chloromethylthiazole, a valuable intermediate for various agrochemicals. semanticscholar.org The process involves a sequence of reactions that build the thiazole ring from this three-carbon precursor. semanticscholar.org
Reaction with Sodium Thiocyanate (B1210189)
The synthesis begins with the reaction of 1,3-dichloropropene, typically as a mixture of cis and trans isomers, with a thiocyanate salt, such as sodium thiocyanate (NaSCN). semanticscholar.orggoogle.com This nucleophilic substitution reaction initially yields 3-chloro-2-propenylthiocyanate. semanticscholar.org The reaction can be optimized by using a phase transfer catalyst, which can significantly improve the yield, with reports of yields rising from 47% to as high as 82% in the presence of such a catalyst. google.com
Isomerization and Chlorination-Cyclization
The 3-chloro-2-propenylthiocyanate intermediate is not stable and undergoes a critical rearrangement. Through a thermal prepchem.comprepchem.com-sigmatropic rearrangement, it isomerizes to form an isothiocyanate derivative, 3-chloro-1-propenylisothiocyanate, which also exists as a mixture of isomers. semanticscholar.org This isothiocyanate is the direct precursor to the thiazole ring. The final step involves reacting this mixture of isothiocyanate isomers with a chlorinating agent, such as sulfuryl chloride. google.com This triggers a chlorination-cyclization cascade, resulting in the formation of the aromatic thiazole ring, yielding 2-chloro-5-chloromethylthiazole in moderate yields. semanticscholar.org
Cyclization Reactions for Thiazole Ring Formation
The formation of the thiazole ring itself is a cornerstone of synthesizing this compound. Cyclization reactions, particularly those that build the heterocyclic ring from acyclic components, are fundamental.
Hantzsch Type Reactions
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. youtube.com The general principle of this reaction involves the condensation of an α-haloketone with a thioamide. youtube.comrsc.org The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a powerful thermodynamic driving force for the reaction. youtube.com
A specific application of the Hantzsch synthesis for obtaining the 4-(chloromethyl)thiazole scaffold involves the use of 1,3-dichloroacetone (B141476) as the α-haloketone component. prepchem.comnih.gov The presence of two chlorine atoms in this starting material provides the necessary functionality for the formation of the chloromethyl group at the 4-position of the thiazole ring.
When 1,3-dichloroacetone is reacted with a thioamide derivative, the thiazole ring is formed with a chloromethyl group at the C4 position. For example, reacting 1,3-dichloroacetone with 3,4-dichlorothiobenzamide (B181803) in acetone (B3395972) yields 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. prepchem.com Similarly, syntheses using various thiosemicarbazones (thiourea derivatives) and 1,3-dichloroacetone have been shown to produce the corresponding 4-chloromethyl-2-(hydrazino)thiazole derivatives. nih.gov
In a direct application, the condensation of a thiourea with 1,3-dichloroacetone leads to the formation of a 2-amino-4-(chloromethyl)thiazole intermediate. nih.govresearchgate.net To arrive at the final target compound, this compound, this 2-amino group would need to be subsequently replaced by a chlorine atom, a transformation commonly achieved via a Sandmeyer-type reaction.
Data Tables
Table 1: Hantzsch Reaction for 4-(Chloromethyl)thiazole Synthesis This table summarizes the reactants and product for a representative Hantzsch synthesis yielding a 4-(chloromethyl)thiazole derivative.
| α-Haloketone | Thioamide Derivative | Product | Reference |
| 1,3-Dichloroacetone | 3,4-Dichlorothiobenzamide | 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole | prepchem.com |
| 1,3-Dichloroacetone | Resin-bound Thiourea | Resin-bound 2-amino-4-(chloromethyl)thiazole | nih.gov |
| 1,3-Dichloroacetone | 2-Hydroxybenzylidenethiosemicarbazone | 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole | nih.gov |
Table 2: Synthesis of 2-chloro-5-chloromethylthiazole from 1,3-Dichloropropene This table outlines the key steps and intermediates in the synthesis of the structural isomer, 2-chloro-5-chloromethylthiazole.
| Step | Starting Material | Reagent(s) | Intermediate / Product | Reference |
| 1 | 1,3-Dichloropropene | Sodium Thiocyanate (NaSCN) | 3-chloro-2-propenylthiocyanate | semanticscholar.org |
| 2 | 3-chloro-2-propenylthiocyanate | Heat (Thermal Rearrangement) | 3-chloro-1-propenylisothiocyanate | semanticscholar.org |
| 3 | 3-chloro-1-propenylisothiocyanate | Chlorinating Agent (e.g., SO₂Cl₂) | 2-chloro-5-chloromethylthiazole | semanticscholar.org |
Reaction of 1,3-Dichloropropanone with Thiourea
A fundamental and widely recognized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. In the context of forming the precursor for this compound, this reaction involves the condensation of an α-haloketone with a thioamide. Specifically, the reaction between 1,3-dichloropropanone (also known as 1,3-dichloroacetone) and thiourea serves as a key pathway.
This condensation reaction proceeds via a well-established mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of 1,3-dichloropropanone, displacing a chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. The initial product of this specific reaction is 2-amino-4-(chloromethyl)thiazole.
To obtain the target compound, this compound, the 2-amino group of the intermediate must be replaced with a chlorine atom. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst. A similar Hantzsch synthesis using 3,4-dichlorothiobenzamide and 1,3-dichloroacetone has been documented to produce 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, demonstrating the utility of 1,3-dichloroacetone in forming the 4-(chloromethyl)thiazole skeleton. prepchem.com
Exploration of Other Cyclization Pathways
Beyond the classic Hantzsch synthesis, other cyclization routes are employed for the synthesis of related thiazole derivatives, which could be adapted for the target molecule. One notable pathway begins with 1,3-dichloropropene. semanticscholar.org The reaction of 1,3-dichloropropene with sodium thiocyanate yields 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate can then undergo a thermal crdeepjournal.orgcrdeepjournal.org-sigmatropic rearrangement to form an isothiocyanate derivative. semanticscholar.org Subsequent chlorination of this isothiocyanate can lead to the formation of the 2-chlorothiazole (B1198822) ring structure. semanticscholar.org
While a specific documented example shows this pathway leading to the isomeric 2-chloro-5-chloromethylthiazole, the underlying principle of forming a thiazole from an isothiocyanate precursor represents an alternative cyclization strategy. semanticscholar.org Another variation involves the direct chlorination of 1-isothiocyanato-2-chloro-2-propene to yield 2-chloro-5-chloromethylthiazole hydrochloride. google.com These methods highlight the versatility of isothiocyanates as key intermediates in thiazole synthesis, offering different starting materials and reaction conditions compared to the Hantzsch pathway.
Reaction Optimization and Yield Enhancement Strategies
Optimizing the synthesis of this compound is critical for industrial applications, focusing on maximizing yield, ensuring high purity, and improving process efficiency. Key parameters include the choice of reagents, solvent, temperature, and the use of catalysts.
Influence of Chlorinating Agents on Yield and Purity
The selection of the chlorinating agent is a critical factor in both the direct chlorination of intermediates and the conversion of precursor groups (like hydroxyl or amino) into the final chloro-substituted product. Various chlorinating agents are utilized, each with distinct reactivity and selectivity profiles.
For the synthesis of the related isomer, 2-chloro-5-chloromethylthiazole, agents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) have been effectively used. google.com Sulfuryl chloride is a strong chlorinating agent, often used for converting intermediates into the final product. google.com In some procedures, an intermediate is first reacted with sulfuryl chloride, isolated, and then subjected to further reaction with a second agent like NCS. google.com Alternatively, chlorine gas (Cl₂) bubbled through a solution of the appropriate isothiocyanate precursor is another effective method for forming the chlorinated thiazole ring. semanticscholar.orggoogle.com The choice of agent can significantly impact the reaction's side-product profile and, consequently, the purity of the final product.
Table 1: Chlorinating Agents and Their Applications in Thiazole Synthesis
| Chlorinating Agent | Typical Application | Reference |
|---|---|---|
| Sulfuryl Chloride (SO₂Cl₂) | Chlorination of thiazole precursors | google.com |
| N-Chlorosuccinimide (NCS) | Secondary chlorination step for enhanced conversion | google.com |
Solvent Effects on Reaction Kinetics and Intermediate Stability
The solvent plays a multifaceted role in the synthesis, influencing reactant solubility, reaction rates, and the stability of reactive intermediates. chemrxiv.org The choice of solvent can dramatically alter reaction outcomes by affecting the transition state energy of the reaction pathway. chemrxiv.org
In the synthesis of chlorothiazoles, various organic solvents are employed. Chlorinated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are common choices, particularly for chlorination reactions. google.comgoogle.com These non-polar aprotic solvents are effective at dissolving the organic reactants while being relatively inert to the chlorinating agents. For the initial Hantzsch condensation, more polar solvents such as acetone or methanol (B129727) may be used to facilitate the dissolution of the thioamide and the salt-like intermediates that can form. prepchem.com The polarity of the solvent can affect reaction rates; for instance, some reactions proceed less favorably in highly polar solvents if the reactants are better solvated than the transition state. chemrxiv.org The stability of intermediates is also a key consideration, with the solvent choice helping to prevent unwanted side reactions or decomposition.
Temperature and Molar Ratio Considerations
Precise control over reaction temperature and the molar ratio of reactants is essential for maximizing yield and minimizing by-product formation. Thiazole synthesis and chlorination reactions are often exothermic, requiring careful temperature management.
Table 2: Optimized Reaction Parameters from Literature Examples
| Parameter | Value/Range | Reaction Step | Reference |
|---|---|---|---|
| Temperature | -10°C to +40°C | Chlorination | google.com |
| Temperature | 25°C to 30°C | Chlorination with Cl₂ | google.com |
| Molar Ratio | 1:1 to 1:1.1 | Substrate:Chlorine | google.com |
| Reaction Time | 1 to 48 hours | Chlorination | google.com |
Phase Transfer Catalysis in Synthetic Routes
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgbiomedres.us This is achieved by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. crdeepjournal.org
In the context of synthesizing this compound, PTC could be particularly beneficial in the initial Hantzsch synthesis step, especially if using a salt of thiourea or in subsequent nucleophilic substitution reactions on the thiazole ring. For example, in the synthesis of a related compound, the phase-transfer catalyst Aliquat 336 (tricaprylylmethylammonium chloride) was used to facilitate the displacement of a chlorine atom with a formate (B1220265) anion. semanticscholar.org The use of PTC can lead to increased reaction rates, milder reaction conditions, and higher yields by overcoming the insolubility of reactants. biomedres.us This methodology offers a significant advantage for creating more efficient and scalable industrial processes. phasetransfer.com
Purity Assessment and Analytical Validation of Synthetic Products
The evaluation of purity and the validation of analytical methods are critical steps in the synthesis of any chemical compound. For this compound, these processes would likely involve a combination of chromatographic and spectroscopic techniques, alongside traditional purification methods.
Chromatographic Techniques (e.g., HPLC)
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and isomeric impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. While specific HPLC methods for this compound are not detailed in the available literature, a general approach can be outlined. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with or without a pH modifier like formic acid or ammonium acetate (B1210297). Detection would typically be performed using a UV detector at a wavelength where the thiazole ring exhibits strong absorbance.
Gas chromatography (GC) is another relevant technique, particularly for assessing the purity of volatile and thermally stable compounds. For the related compound, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, purity was determined by gas chromatography. google.com Similarly, the progress of reactions to synthesize the 5-chloromethyl isomer has been monitored by GC. chemicalbook.com It is reasonable to assume that a similar GC method, likely employing a capillary column with a non-polar or medium-polarity stationary phase and flame ionization detection (FID) or mass spectrometry (MS) detection, could be developed for the analysis of this compound.
Crystallization and Distillation Methods for Purification
Following synthesis, the crude product of this compound requires purification to remove impurities. Distillation and crystallization are the primary methods for achieving high purity.
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is a common purification technique. This method is particularly useful for separating compounds with different boiling points and for purifying thermally sensitive compounds by lowering the boiling temperature. For the related compound, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, the final product was purified by vacuum distillation. google.com The purification of 2-chloro-5-chloromethylthiazole also heavily relies on distillation, often under reduced pressure to circumvent issues with impurities. semanticscholar.orggoogle.com It is highly probable that vacuum distillation would be an effective method for purifying this compound, separating it from less volatile or more volatile impurities.
Crystallization: If the synthesized this compound is a solid, or can be solidified, crystallization is a powerful purification technique. This method relies on the differences in solubility between the target compound and impurities in a given solvent system. A suitable solvent would be one in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then isolated by filtration. For the synthesis of 2-chloro-4-(4-pyridyl)thiazole, purification was achieved by recrystallization from a mixture of ethyl acetate and hexane. prepchem.com This suggests that a similar solvent system could be explored for the purification of this compound. General procedures for the purification of thiazole derivatives often mention crystallization as a standard method. google.com
Chemical Reactivity and Transformation of 2 Chloro 4 Chloromethyl Thiazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chlorine atom on the methyl group attached to the C4 position of the thiazole (B1198619) ring is analogous to a benzylic halide. It is a primary alkyl halide, and the carbon atom is activated towards nucleophilic attack by the adjacent thiazole ring. Consequently, this site is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of functional groups.
The reaction of 2-Chloro-4-(chloromethyl)thiazole with primary or secondary amines is a classic example of N-alkylation. In this process, the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This amination reaction results in the formation of a new carbon-nitrogen bond, yielding 4-(aminomethyl)-2-chlorothiazole derivatives. These reactions are fundamental in building more complex molecules, often used in the development of pharmacologically active compounds. The general transformation can be facilitated by a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction. Such reactions are pivotal in creating diverse chemical libraries for drug discovery. researchgate.netnih.gov
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with the chloromethyl group of this compound. This S-alkylation reaction proceeds via an SN2 mechanism to form thioethers. The resulting (2-chloro-1,3-thiazol-4-yl)methyl sulfides are valuable intermediates. For instance, similar transformations on related thiazole structures, such as reacting a 2-chloro-N-(thiazol-2-yl)acetamide with mercapto derivatives, demonstrate the utility of this reaction in synthesizing compounds with potential biological activity. nih.gov
Alcohols can act as oxygen-based nucleophiles to displace the chloride of the chloromethyl group, leading to the formation of ethers. These reactions may require basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile, or higher temperatures to proceed. An analogous reaction has been demonstrated on the isomeric compound, 2-chloro-5-chloromethylthiazole (B146395), where the aliphatic chlorine was displaced using sodium formate (B1220265), an oxygen nucleophile. semanticscholar.org This was followed by hydrolysis to yield the corresponding hydroxymethylthiazole. semanticscholar.org This indicates that the chloromethyl group is readily functionalized by oxygen nucleophiles to produce alcohols, ethers, or esters.
The nucleophilic substitution reactions at the chloromethyl group are a cornerstone for the synthesis of a wide array of functionalized thiazole derivatives. By selecting the appropriate nucleophile—be it an amine, thiol, alcohol, or another nucleophilic species—a diverse range of substituents can be appended to the thiazole core via the flexible methyl linker. This versatility makes this compound a valuable building block in medicinal and agricultural chemistry. nih.govnih.govresearchgate.net
The table below summarizes the general products from these key reactions.
| Nucleophile | Reagent Type | Product Structure | Product Class |
| Amine | R₂NH | 4-(Aminomethyl)-2-chlorothiazole | |
| Thiol | RSH | (2-Chloro-1,3-thiazol-4-yl)methyl sulfide (B99878) | |
| Alcohol/Alkoxide | ROH/RO⁻ | 4-(Alkoxymethyl)-2-chlorothiazole |
The nucleophilic substitution at the primary, activated chloromethyl group is expected to proceed through a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single transition state where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs.
Key characteristics of this proposed mechanism include:
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. However, as the carbon is part of a -CH₂Cl group, it is achiral, and this feature is not observable.
Solvent Effects: Polar aprotic solvents are typically favored as they can solvate the cation of the nucleophile salt without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
While specific kinetic studies on this compound are not widely reported, extensive research on similar SNAr reactions provides insight. For example, studies on the reactions of substituted benzoates with cyclic secondary amines show that the reaction mechanism and rate-determining step can be influenced by the basicity of the amine nucleophile. koreascience.kr A Brønsted-type plot for such reactions can be nonlinear, indicating a change in the rate-determining step as the nucleophile's basicity changes. koreascience.kr These general principles of physical organic chemistry are applicable to the SN2 reactions of this compound.
Reactions Involving the Thiazole Ring System
The thiazole ring in this compound has its own distinct reactivity profile, influenced by the heteroatoms and the substituents.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring. The C2 position in thiazoles is inherently electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com This makes the C2-chloro group susceptible to nucleophilic aromatic substitution, where a strong nucleophile can replace the chlorine. pharmaguideline.com However, these reactions typically require more forcing conditions (e.g., high temperatures or strong bases) compared to the substitution at the chloromethyl group. pharmaguideline.com
Reaction at the Ring Nitrogen: The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles like alkyl halides to form a quaternary thiazolium salt. pharmaguideline.com This quaternization increases the acidity of the proton at the C2 position. pharmaguideline.com
Electrophilic Aromatic Substitution: The thiazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic substitution compared to rings like benzene (B151609) or thiophene. pharmaguideline.comslideshare.net Any electrophilic attack would be directed by the existing substituents. The electron-withdrawing nature of the C2-chloro and C4-chloromethyl groups would further deactivate the ring, making electrophilic substitution challenging. If substitution were to occur, the C5 position is the most likely site for attack. pharmaguideline.com
Oxidation Reactions
Oxidation reactions of this compound can target either the sulfur atom within the thiazole ring or the chloromethyl side chain, leading to a range of oxidized derivatives.
The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones. While specific studies on the direct oxidation of this compound are not detailed in the provided search results, the oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. nih.govsigmaaldrich.comchemodex.com
Generally, these oxidations are performed using various oxidizing agents, and the reaction conditions can be controlled to favor either the sulfoxide (B87167) or the sulfone. google.com For instance, hydrogen peroxide is considered an environmentally friendly "green" oxidant for these transformations. A method using hydrogen peroxide in glacial acetic acid has been shown to be highly selective for the conversion of organic sulfides to sulfoxides in high yields. For the further oxidation to sulfones, stronger conditions or different catalytic systems are often required. nih.govchemodex.com The use of urea-hydrogen peroxide (UHP) is another practical method, where the selectivity towards the sulfoxide or sulfone can be controlled by adjusting the stoichiometry of the reagent and the reaction temperature. google.com
The general mechanism involves the electrophilic attack of the oxidant's oxygen atom on the sulfide's sulfur atom. The selectivity for sulfoxide over sulfone is often a challenge, but many modern methods have been developed to achieve high chemoselectivity. sigmaaldrich.com
Table 1: General Conditions for Sulfide Oxidation
| Product | Oxidant | Catalyst/Solvent | Key Features |
| Sulfoxide | Hydrogen Peroxide | Glacial Acetic Acid | High selectivity, mild conditions, "green" process. |
| Sulfoxide | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic Acid (60 °C) | Controlled oxidation, good yields. google.com |
| Sulfone | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic Acid (80 °C) | Controlled oxidation, good yields. google.com |
| Sulfone | Hydrogen Peroxide | Tantalum carbide or Niobium carbide | Catalytic system, high yields for sulfones with niobium carbide. nih.govsigmaaldrich.com |
This table presents generalized data for sulfide oxidation and does not represent specific experiments on this compound.
The chloromethyl group at the 4-position of the thiazole ring can be oxidized to a carboxylic acid functional group. A process for oxidizing 4-chloromethylthiazole to thiazole-4-carboxylic acid involves the use of a mixture of nitric acid and sulfuric acid as the oxidizing agent, with yields reported to be over 85%. calpaclab.com This method suggests a viable route for the synthesis of 2-chloro-thiazole-4-carboxylic acid from this compound. Thiazole carboxylic acids are valuable intermediates in the synthesis of other complex molecules, including those with potential biological activity. calpaclab.com
Another related derivative, 2-acetylthiazole-4-carboxylic acid, has been identified in a wide range of biological organisms, suggesting its importance as a potential coenzyme.
Reduction Reactions
Information regarding specific reduction reactions of this compound is not extensively detailed in the available literature. However, for the related compound 4-(chloromethyl)thiazole hydrochloride, it is mentioned that it can be reduced to form other thiazole derivatives with different functional groups. Potential reduction transformations could include the dechlorination of the ring or the side chain, or the reduction of the chloromethyl group to a methyl group. The specific reagents and conditions required to achieve these transformations for this compound would need further investigation.
Derivatization and Functionalization of the Thiazole Moiety
The two chlorine atoms in this compound provide reactive handles for extensive derivatization and functionalization. The chlorine atom on the thiazole ring and the chlorine on the methyl group can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
For instance, the 2-chloro position can be substituted by reacting with nucleophiles. A study describes the synthesis of 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole from dichloroacetone and 2-hydroxybenzylidenethiosemicarbazon, which involves the formation of the thiazole ring and subsequent functionalization. This derivative serves as a ligand for metal complexes.
The chloromethyl group is also highly reactive towards nucleophiles, a property utilized in the synthesis of various compounds. This reactivity is foundational to its role as a building block in the creation of more complex molecules.
Formation of Metal Complexes
The nitrogen and sulfur atoms in the thiazole ring of this compound and its derivatives can act as coordination sites for metal ions, leading to the formation of metal complexes.
Synthesis of Ligands Incorporating this compound Structure
Derivatives of this compound can be designed to act as specific ligands for various metal ions. An example is the synthesis of the ligand 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole. This ligand was prepared and subsequently used to synthesize complexes with several transition metals.
Characterization of these metal complexes using spectroscopic and analytical techniques indicated that the ligand coordinates to the metal ions through the hydroxyl oxygen, the imino nitrogen, and the thiazole ring nitrogen. This coordination results in the formation of high-spin octahedral complexes with metals such as Cr(III), Co(II), Ni(II), and Cu(II).
Table 2: Metal Complexes of a 4-Chloromethyl-2-hydrazinothiazole Derivative
| Metal Ion | Proposed Geometry | Coordination Sites |
| Cr(III) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |
| Co(II) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |
| Ni(II) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |
| Cu(II) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |
Coordination Chemistry with Transition Metal Ions (e.g., Cr(III), Co(II), Ni(II), Cu(II))
While direct studies on the coordination chemistry of this compound as a standalone ligand are not extensively documented in the surveyed literature, research on more complex derivative ligands provides insight into the coordinating behavior of the thiazole core. Specifically, Schiff base ligands derived from 4-chloromethyl-2-hydrazinothiazole have been shown to form stable complexes with a variety of first-row transition metal ions.
In studies involving ligands such as 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and 4-chloromethyl-2-(2-hydroxynaphthylidenehydrazino) thiazole, coordination with Cr(III), Co(II), Ni(II), and Cu(II) has been established. ktu.edumdpi.comnih.gov These studies suggest that the thiazole ring nitrogen atom is a key site for coordination to the metal center. mdpi.comnih.gov The complexation typically involves the ligand acting in a polydentate fashion, where the metal ion is also bound by other donor atoms within the ligand structure, such as the azomethine nitrogen and the hydroxyl oxygen from the Schiff base moiety. ktu.edumdpi.com
For instance, metal complexes with 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole were prepared using acetate (B1210297) salts of Co(II), Cu(II), Ni(II), and the chloride salt of Cr(III). mdpi.comnih.gov Analysis of these complexes indicated that two ligands coordinate to each metal ion, forming high-spin octahedral geometries. mdpi.comnih.gov The coordination occurs through the hydroxyl oxygen, the imino nitrogen, and, crucially, the nitrogen atom of the thiazole ring. mdpi.comnih.gov Similarly, studies on complexes of 2-amino-4-(p-hydroxy phenyl)thiazole with Cu(II), Co(II), and Ni(II) have shown that the nitrogen of the amino group and the sulfur atom of the thiazole ring are involved in coordination, leading to octahedral geometries. discoveryjournals.org
These examples from related compounds underscore the potential of the thiazole nitrogen in this compound to act as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a transition metal ion. The specific geometry and stability of such a complex would, however, also depend on the nature of the metal ion and the reaction conditions.
Structural Characterization of Complexes
The structural elucidation of transition metal complexes involving ligands containing the 4-(chloromethyl)thiazole unit relies on a combination of analytical and spectroscopic techniques.
Elemental Analysis and Molar Conductivity: Elemental analysis helps confirm the stoichiometry of the metal-ligand complexes. Molar conductivity measurements in solvents like DMF are used to determine the electrolytic nature of the complexes. For example, some chromium(III) complexes have been shown to be 1:1 electrolytes, which helps in formulating their structure, such as [CrLX₂]X. google.com
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A downward shift in the frequency of the ν(C=N) band of the thiazole ring in the complex compared to the free ligand indicates the involvement of the thiazole nitrogen in coordination. mdpi.comresearchgate.net In the case of Schiff base ligands, the disappearance of the phenolic -OH band and shifts in the ν(C-O) and azomethine ν(C=N) bands further confirm coordination through these groups. researchgate.netresearchgate.net
Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. For instance, Cr(III) complexes of a 4-chloromethyl thiazole derivative show absorption bands consistent with an octahedral geometry (⁴A₂g → ⁴T₂g(F) and ⁴A₂g → ⁴T₁g(F) transitions). ktu.edu The ligand field parameters, such as 10Dq, can be calculated from these spectra using Tanabe-Sugano diagrams. ktu.edu
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy is a powerful tool. Shifts in the signals of protons and carbons near the potential donor atoms upon complexation can definitively establish the coordination sites. nih.gov
Magnetic Susceptibility: Magnetic moment measurements are used to determine the number of unpaired electrons in the metal center, which helps in deducing the geometry and spin state of the complex. ktu.edu For example, a magnetic moment of 4.20 B.M. for a Cr(III) complex supports an octahedral structure. ktu.edu
The following table summarizes the characteristic data for a Cr(III) complex with a related thiazole ligand.
| Property | Data for Cr(III) Complex of 4-chloromethyl-2-(2-hydroxynaphthylidenehydrazino) thiazole | Reference |
| Magnetic Moment (μ_eff) | 4.20 B.M. | ktu.edu |
| Electronic Spectra (λ_max) | 600 nm, 400 nm | ktu.edu |
| 10Dq | 16670 cm⁻¹ | ktu.edu |
| Geometry | Octahedral | ktu.edu |
Quaternization Reactions
The chloromethyl group at the 4-position of this compound is an effective alkylating agent due to the presence of the electron-withdrawing thiazole ring, which makes the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is exploited in quaternization reactions, particularly with nitrogen-containing heterocycles like pyridines.
Alkylation of Pyridines and Picolines with this compound
The nitrogen atom in pyridine (B92270) and its substituted derivatives (picolines) possesses a lone pair of electrons, making it nucleophilic. This allows it to displace the chloride from the chloromethyl group of a thiazole derivative in an Sₙ2 reaction, forming a new carbon-nitrogen bond and resulting in a quaternary pyridinium (B92312) salt.
Studies have demonstrated that 4-(chloromethyl)thiazole derivatives are versatile alkylating agents for the quaternization of pyridines and picolines. ktu.edu The reaction typically proceeds by dissolving the 4-(chloromethyl)thiazole compound in an excess of the pyridine or picoline, which serves as both the reactant and the solvent. The mixture is stirred for an extended period, often several days, at room temperature to yield the desired pyridinium salt. ktu.edu This method has been successfully applied to synthesize a range of novel pyridinium chlorides with a thiazolylmethyl substituent on the nitrogen atom. ktu.edu
The following table outlines the reactants used in the alkylation to form novel pyridinium salts.
| Alkylating Agent | Heterocycle | Resulting Cation | Reference |
| 4-(Chloromethyl)-2-methylthiazole | Pyridine | 1-[(2-Methylthiazol-4-yl)methyl]pyridinium | ktu.edu |
| 4-(Chloromethyl)-2-methylthiazole | 2-Picoline | 2-Methyl-1-[(2-methylthiazol-4-yl)methyl]pyridinium | ktu.edu |
| 4-(Chloromethyl)-2-methylthiazole | 4-Picoline | 4-Methyl-1-[(2-methylthiazol-4-yl)methyl]pyridinium | ktu.edu |
| 2-Amino-4-(chloromethyl)thiazole | Pyridine | 1-[(2-Aminothiazol-4-yl)methyl]pyridinium | ktu.edu |
Synthesis of Novel Pyridinium Salts
The quaternization of pyridines and picolines with 4-(chloromethyl)thiazole derivatives leads to the formation of novel, highly functionalized pyridinium salts. ktu.edu These compounds are of interest due to the diverse applications of pyridinium salts in various fields. ktu.edu
A notable synthetic approach is a one-pot, three-component reaction. For example, stirring a mixture of 2-amino-4-(chloromethyl)thiazole, acetic anhydride, and a pyridine (or picoline) at room temperature yields the corresponding 1-[(2-acetylaminothiazol-4-yl)methyl]pyridinium chloride. ktu.edu In this reaction, the amino group of the thiazole is first acetylated by the acetic anhydride, and the resulting intermediate then alkylates the pyridine.
The structures of these newly synthesized pyridinium salts are typically confirmed using spectroscopic methods.
¹H NMR: The formation of the pyridinium salt is evidenced by the appearance of characteristic signals for the pyridinium protons, which are shifted downfield compared to the starting pyridine. The singlets for the methylene bridge (CH₂) and the thiazole ring proton are also key identifiers. ktu.edu
¹³C NMR: The carbon signals of the pyridine ring shift upon quaternization, and the signal for the new methylene bridge carbon appears. In the case of the acetylated derivatives, a characteristic signal for the carbonyl carbon is also observed. ktu.edu
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cationic portion of the salt. ktu.edu
Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Chloromethyl Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-chloro-4-(chloromethyl)thiazole reveals characteristic signals corresponding to the protons in the molecule. The aromatic character of the thiazole (B1198619) ring is evidenced by the chemical shifts of the ring protons, which typically absorb in the downfield region, indicating a strong diamagnetic ring current. For instance, the proton on the thiazole ring (H-5) of a related compound, 2-chloro-5-chloromethylthiazole (B146395), appears as a singlet at δ 7.3 ppm. semanticscholar.org The protons of the chloromethyl group (-CH₂Cl) at the 4-position typically resonate as a singlet at approximately δ 4.6 ppm. semanticscholar.org
The chemical shifts can be influenced by the solvent used and the presence of other substituents on the thiazole ring. For example, in the ¹H NMR spectrum of the parent compound, thiazole, the protons at positions 2, 5, and 4 appear at approximately δ 8.89, 7.99, and 7.44 ppm, respectively, in CDCl₃. chemicalbook.com
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-chloro-5-chloromethylthiazole, the carbon atoms of the thiazole ring exhibit distinct chemical shifts: C-2 at δ 152.6 ppm, C-4 at δ 140.2 ppm, and C-5 at δ 137.5 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at δ 37.1 ppm. semanticscholar.org The presence of two different carbon environments is clearly indicated in the spectra of similar chlorinated thiazole derivatives. docbrown.info
The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. The downfield shift of the thiazole ring carbons is a result of their sp² hybridization and the influence of the electronegative nitrogen and sulfur atoms, as well as the chlorine substituent. asianpubs.org
Assignment of Chemical Shifts and Coupling Constants
The assignment of chemical shifts in both ¹H and ¹³C NMR spectra is based on established correlations, substituent effects, and, where applicable, two-dimensional NMR experiments. Coupling constants (J-values), which describe the interaction between neighboring non-equivalent nuclei, provide valuable information about the connectivity of atoms. youtube.comlibretexts.org
For thiazole derivatives, the coupling between protons on the ring can help in their assignment. For example, in unsubstituted thiazole, the coupling constant between H-4 and H-5 (J₄,₅) is typically around 3.15 Hz. chemicalbook.com The coupling between protons on adjacent sp³-hybridized carbons is usually in the range of 6-8 Hz. libretexts.org In this compound, the single proton on the thiazole ring would not exhibit coupling with other ring protons, resulting in a singlet. The protons of the chloromethyl group would also appear as a singlet as there are no adjacent protons to couple with.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-5-(chloromethyl)thiazole in CDCl₃. semanticscholar.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 / C-5 | 7.3 (s) | 137.5 |
| -CH₂Cl | 4.6 (s) | 37.1 |
| C-2 | - | 152.6 |
| C-4 | - | 140.2 |
(s = singlet)
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically as protonated molecules [M+H]⁺ or adducts with other cations. This technique is valuable for confirming the molecular weight of thiazole derivatives. researchgate.net
Fragmentation Patterns and Molecular Weight Confirmation
The molecular weight of this compound is 168.04 g/mol . sigmaaldrich.com In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed, with their relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
The fragmentation of thiazole derivatives in the mass spectrometer provides structural information. Common fragmentation pathways for 2-substituted-4-arylthiazoles include cleavage of the thiazole ring. nih.gov For halogenated compounds, the loss of a halogen radical is a common fragmentation pathway. docbrown.info The fragmentation pattern of this compound would likely involve the loss of a chlorine radical from either the chloromethyl group or the thiazole ring, as well as cleavage of the thiazole ring itself. The base peak in the mass spectrum of the related compound 2-chloro-2-methylpropane (B56623) is at m/z 57, corresponding to the tert-butyl cation, indicating that fragmentation is often driven by the formation of stable carbocations. docbrown.info
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structural features of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups and studying the effects of metal coordination.
The infrared spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds or functional groups. For derivatives of this compound, several key vibrational modes can be identified.
The C-H stretching vibrations of the thiazole ring and the chloromethyl group are typically observed in the region of 3100-3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively. libretexts.orglibretexts.org The thiazole ring itself exhibits characteristic stretching vibrations. The C=N stretching vibration is a key indicator and typically appears in the infrared spectrum. researchgate.net For example, in 2-(4-methoxyphenyl)benzo[d]thiazole, a derivative, C=N stretching has been noted. researchgate.net Another significant feature is the C-Cl stretching vibration from the chloromethyl group, which is expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. docbrown.info
The table below summarizes the expected IR absorption regions for key functional groups in thiazole derivatives.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C-H (thiazole ring) | Stretch | 3100 - 3000 |
| C-H (alkyl) | Stretch | 3000 - 2850 |
| C=N (thiazole ring) | Stretch | ~1650 - 1550 |
| C=C (thiazole ring) | Stretch | ~1600 - 1475 |
| C-Cl | Stretch | 800 - 600 |
This table provides generalized ranges, and actual values can vary based on the specific molecular structure and environment.
When a thiazole derivative acts as a ligand and coordinates to a metal center, changes in the electron distribution within the molecule can lead to shifts in the positions of its characteristic IR absorption bands. These shifts provide valuable information about the nature of the ligand-metal bond.
Coordination of a thiazole derivative to a metal ion, often through the nitrogen atom of the thiazole ring, typically results in a shift of the C=N stretching vibration to a different frequency. tuiasi.ronih.gov This shift is a direct consequence of the donation of electron density from the nitrogen to the metal, which alters the bond order and force constant of the C=N bond. tuiasi.ro For instance, in metal complexes with 2-amino-4-(substituted phenyl)thiazole derivatives, shifts in the characteristic bands for NH, C=N, C=C, and C-S groups upon coordination to palladium(II) have been observed. researchgate.net A study on copper(II) complexes with benzimidazole (B57391) derivatives, which also contain an imidazole (B134444) ring similar to thiazole, demonstrated that shifts in the ν(NH) stretching vibrations indicated that the NH group was not involved in bonding. nih.gov
The magnitude and direction of these shifts can offer insights into the strength of the coordination bond and the nature of the metal-ligand interaction. By comparing the IR spectrum of the free ligand with that of the metal complex, researchers can deduce the coordination sites and gain a deeper understanding of the complex's structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound and its derivatives, UV-Vis spectroscopy can provide information about their electronic structure and conjugation.
The UV-Vis spectrum of thiazole itself shows absorption bands that can be attributed to electronic transitions within the molecule. nist.gov The electronic properties, and therefore the UV-Vis absorption, of thiazole derivatives are influenced by the presence of substituents on the thiazole ring. researchgate.net These substituents can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity.
X-ray Crystallography
Single crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined.
The crystal structure of the related compound, 2-chloro-5-(chloromethyl)thiazole, has been determined using this technique. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 4.2430(8) Å, b = 17.151(3) Å, c = 9.1640(18) Å, and β = 96.82(3)°. nih.gov Such studies on derivatives provide valuable insights into how different substituents and their positions on the thiazole ring influence the crystal packing and intermolecular interactions. For instance, the crystal structure of 2,4-dibromothiazole (B130268) shows a disordered arrangement in the crystal lattice. researchgate.netst-andrews.ac.uk
The crystallographic data obtained for 2-chloro-5-(chloromethyl)thiazole is summarized in the table below.
| Crystal Data | |
| Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) ** | 96.82 (3) |
| Volume (ų) ** | 662.2 (2) |
| Z | 4 |
| Data from Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). nih.gov |
The primary outcome of an X-ray crystallographic study is the precise determination of the molecular structure, including all bond lengths and angles. For 2-chloro-5-(chloromethyl)thiazole, the analysis showed that the thiazole ring is planar. nih.govresearchgate.net The bond lengths and angles were found to be within the normal ranges for similar structures. nih.govresearchgate.net
The study of 2-chloro-5-(chloromethyl)thiazole revealed that the chloromethyl carbon and the chlorine atom at the 2-position are nearly coplanar with the thiazole ring. nih.govresearchgate.net However, the chlorine atom of the chloromethyl group is significantly out of the plane of the thiazole ring. researchgate.net The torsion angle S—C2—C4—Cl2 was determined to be -66.66 (1)°. nih.govresearchgate.net This kind of detailed structural information is invaluable for understanding the molecule's reactivity and its interactions with other molecules.
Analysis of Crystal Packing and Intermolecular Interactions
A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), reveals a notable absence of a determined crystal structure for the specific compound this compound. Consequently, a detailed analysis of its unique crystal packing and the specific intermolecular interactions that govern its solid-state architecture cannot be provided at this time.
In many substituted thiazole derivatives, the nitrogen and sulfur heteroatoms, along with the chlorine substituents, are expected to play a pivotal role in the formation of the supramolecular assembly. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H groups on the thiazole ring and the chloromethyl group can function as weak hydrogen bond donors.
Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding, where a chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or sulfur atom. The aromatic thiazole ring also allows for the formation of π–π stacking interactions, which would further contribute to the stabilization of the crystal packing.
To illustrate the nature of intermolecular interactions in similar structures, a hypothetical table of potential interactions is presented below. It is important to emphasize that this table is based on general principles observed in related thiazole derivatives and is not derived from experimental data for this compound.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Hydrogen Bond | C-H (thiazole ring) | N (thiazole ring) | 2.2 - 2.8 |
| Hydrogen Bond | C-H (chloromethyl) | N (thiazole ring) | 2.3 - 2.9 |
| Hydrogen Bond | C-H (chloromethyl) | S (thiazole ring) | 2.7 - 3.2 |
| Halogen Bond | C-Cl (ring) | N (thiazole ring) | 2.9 - 3.4 |
| Halogen Bond | C-Cl (ring) | S (thiazole ring) | 3.1 - 3.6 |
| Halogen Bond | C-Cl (methyl) | N (thiazole ring) | 2.9 - 3.4 |
| Halogen Bond | C-Cl (methyl) | S (thiazole ring) | 3.1 - 3.6 |
| π–π Stacking | Thiazole ring | Thiazole ring | 3.3 - 3.8 |
The actual determination of the crystal structure of this compound through single-crystal X-ray diffraction would be necessary to confirm the presence and geometry of these interactions and to provide a definitive analysis of its crystal packing. Such an experimental investigation would yield precise data on unit cell dimensions, space group, and atomic coordinates, which are essential for a detailed and accurate description of its solid-state structure.
Computational Chemistry and Theoretical Studies on 2 Chloro 4 Chloromethyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. ajrcps.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict molecular properties. ajrcps.com For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, bond lengths, and bond angles. ajrcps.comresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure.
DFT studies on related thiazole compounds have successfully predicted vibrational frequencies and structural parameters that are in good agreement with experimental data. ajrcps.com Furthermore, these calculations can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity and potential interaction sites. For instance, the presence of electronegative chlorine atoms in 2-Chloro-4-(chloromethyl)thiazole significantly influences its electronic properties.
Table 1: Calculated Properties of Thiazole Derivatives from DFT Studies
| Property | Method | Basis Set | Calculated Value | Reference |
| Optimized Geometry | DFT/B3LYP | 3-21G | Bond lengths and angles determined | ajrcps.com |
| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Good agreement with experimental IR | researchgate.netdoi.org |
| ¹H & ¹³C NMR Chemical Shifts | DFT/B3LYP | 6-311++G(d,p) | Predicted chemical shifts | doi.org |
This table is illustrative and based on typical DFT studies of thiazole derivatives. Specific values for this compound would require dedicated calculations.
Molecular Frontier Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital (FMO) theory is a key concept within computational chemistry that helps in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajrcps.com For thiazole derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of the LUMO, potentially increasing its electrophilicity.
Table 2: Frontier Orbital Energies of Thiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | - | - | researchgate.net |
| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | - | - | researchgate.net |
| Thiazole-4-carboxaldehyde (TCA) | -7.44 | - | - | researchgate.net |
This table presents data for related thiazole derivatives to illustrate the concept. The specific values for this compound are not available in the provided search results.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in This method is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme. niscpr.res.innih.gov
Targeting Specific Biological Receptors and Enzymes
Thiazole derivatives have been investigated for their potential to interact with various biological targets. nih.govnih.govnih.gov For example, some thiazole-containing compounds have been studied as inhibitors of enzymes like renin and as potential anticancer agents. nih.govnih.gov Molecular docking studies can be used to virtually screen this compound against a panel of known biological receptors and enzymes to identify potential targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The software then calculates the most likely binding poses and scores them based on various energetic factors.
Prediction of Binding Affinity and Interaction Mechanisms
The primary outputs of a molecular docking study are the predicted binding affinity, often expressed as a binding energy or a docking score, and the detailed interaction patterns between the ligand and the target. niscpr.res.innih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. The interaction analysis reveals specific contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the atoms of the ligand and the amino acid residues of the protein's active site. niscpr.res.in This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. For this compound, docking studies could predict its potential to bind to specific enzymes and elucidate the key interactions driving this binding.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.commdpi.com Computational modeling plays a crucial role in modern SAR by allowing for the systematic modification of a lead compound and the prediction of the activity of the resulting analogs. nih.govresearchgate.net
By combining the insights from quantum chemical calculations and molecular docking, computational SAR models can be developed. For instance, after identifying a potential biological target for this compound through docking, various modifications can be made to its structure in silico. The effect of these modifications on the binding affinity and interaction patterns can then be computationally predicted. This process allows for the rational design of new derivatives with potentially improved activity. For example, replacing one of the chlorine atoms with other functional groups could be explored computationally to see how it affects the electronic properties and binding to the target receptor. This iterative cycle of computational prediction and subsequent experimental validation is a powerful strategy in medicinal chemistry and materials science. nih.govmdpi.com
Influence of Structural Modifications on Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atoms and the presence of two chlorine atoms, which act as leaving groups. The thiazole ring itself, an electron-rich aromatic system, also plays a crucial role. Structural modifications at various positions of the thiazole ring can significantly alter the molecule's electronic properties and, consequently, its reactivity.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how these modifications will affect the molecule. DFT calculations can determine the distribution of electron density, identify the most likely sites for nucleophilic or electrophilic attack, and calculate the energies of transition states for various reactions.
For instance, studies on the closely related 2-chloro-5-(chloromethyl)thiazole have utilized DFT to analyze its ground state geometry and electronic structure. researchgate.net These calculations, often performed at the B3LYP/6-31+g(d,p) level of theory, provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net Such data is critical for understanding the steric and electronic environment of the molecule.
The introduction of electron-donating or electron-withdrawing groups to the thiazole ring would be expected to have a pronounced effect on the reactivity of this compound.
Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density of the thiazole ring, potentially making it more susceptible to electrophilic attack. However, they might also slightly decrease the reactivity of the chloromethyl group towards nucleophilic substitution by reducing the partial positive charge on the carbon atom.
Electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density of the ring, making it less reactive towards electrophiles but increasing the electrophilicity of the carbon atoms attached to the chlorine atoms. This would likely enhance the rate of nucleophilic substitution at both the 2-position and the chloromethyl group.
The following interactive table summarizes the predicted influence of different functional groups on the reactivity of the this compound core structure, based on general principles of organic chemistry and findings from related thiazole systems.
| Modification Type | Example Functional Group | Predicted Effect on Thiazole Ring Reactivity (Electrophilic Attack) | Predicted Effect on C-Cl Bond Reactivity (Nucleophilic Attack) |
| Electron-Donating | -CH3, -OCH3 | Increase | Decrease |
| Electron-Withdrawing | -NO2, -CN | Decrease | Increase |
| Halogen Substitution | -F, -Br, -I | Deactivation (Inductive), Weak Activation (Resonance) | Variable, depends on position and halogen |
It is important to note that while these predictions are based on established chemical principles, the actual reactivity would need to be confirmed through specific experimental and computational studies on this compound and its derivatives.
Design of Novel Derivatives with Enhanced Properties
The design of novel derivatives of this compound with enhanced properties is a key area where computational chemistry can make significant contributions. By building upon the foundational understanding of its structure and reactivity, researchers can computationally screen virtual libraries of new compounds for desired characteristics before undertaking their synthesis. This in silico approach saves considerable time and resources.
One of the primary applications of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. chemimpex.com For example, the chloromethyl group is a versatile handle for introducing a wide variety of functional groups through nucleophilic substitution reactions.
Computational studies can guide the selection of appropriate nucleophiles to synthesize new derivatives with specific biological activities. For instance, molecular docking simulations can be used to predict how well a designed derivative will bind to the active site of a target enzyme or protein. This is a common strategy in drug discovery and pesticide development.
Research on other thiazole derivatives has demonstrated the effectiveness of this approach. For example, studies on (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoles have used molecular docking to identify compounds with strong binding affinities to lanosterol (B1674476) 14α-demethylase, a key enzyme in fungi. nih.gov This information is then used to prioritize which derivatives to synthesize and test for antifungal activity. nih.gov
The design process for novel derivatives of this compound would typically involve the following steps:
Identification of a Target: Defining the desired property to be enhanced (e.g., antifungal activity, herbicidal efficacy, specific therapeutic effect).
Computational Modeling: Using DFT and other methods to build a computational model of the this compound scaffold and a library of virtual derivatives with different substituents.
Property Prediction: Calculating key molecular descriptors for each virtual derivative, such as:
Electronic Properties: HOMO-LUMO gap, dipole moment, and electrostatic potential to predict reactivity and intermolecular interactions.
Steric Properties: Molecular shape and size to assess fit within a biological target.
Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion properties to predict the bioavailability of the compound.
Virtual Screening: Using techniques like molecular docking to rank the virtual derivatives based on their predicted binding affinity to a biological target.
Prioritization for Synthesis: Selecting the most promising candidates for laboratory synthesis and experimental testing.
The following interactive table illustrates a hypothetical design strategy for new derivatives based on this compound, targeting a hypothetical enzyme active site.
| Parent Compound | Proposed Modification | Target Property | Computational Design & Screening Method | Potential Application |
| This compound | Substitution of the 4-(chloromethyl) group with various amine-containing moieties | Enhanced binding to a fungal enzyme | Molecular Docking, MD Simulations | New Antifungal Agents |
| This compound | Substitution of the chlorine at the 2-position with different heterocyclic rings | Improved herbicidal activity | QSAR (Quantitative Structure-Activity Relationship) Modeling | Novel Herbicides |
| This compound | Introduction of a sulfonamide group | Potential antibacterial activity | Pharmacophore Modeling, Virtual Screening | New Antibacterial Compounds |
Through such a synergistic approach, combining computational predictions with experimental validation, the development of novel and more effective compounds derived from this compound can be significantly accelerated.
Biological and Biomedical Applications of 2 Chloro 4 Chloromethyl Thiazole
Antimicrobial Research
Antibacterial Activity
Scientific investigations into the antibacterial effects of 2-Chloro-4-(chloromethyl)thiazole are not presently available. Therefore, its efficacy against both Gram-positive and Gram-negative bacteria has not been documented.
There is no published data on the activity of this compound against Staphylococcus aureus or any other Gram-positive bacteria.
There is no published data on the activity of this compound against Escherichia coli or any other Gram-negative bacteria.
Due to the lack of studies, Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains have not been determined or reported in scientific literature.
Antifungal Activity
Similarly, research on the potential antifungal properties of this compound is not found in the available scientific record.
There is no published data regarding the efficacy of this compound against any Candida species, including the drug-resistant strain Candida auris.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of thiazole (B1198619) derivatives are diverse and depend on the specific structural modifications of the thiazole ring. While direct studies on this compound are not detailed in the available research, the broader class of thiazole-containing compounds has been investigated for several modes of action.
Anticancer Research
The anticancer potential of the thiazole scaffold has been widely explored, leading to the synthesis and evaluation of numerous derivatives against various cancer cell lines.
IC50 Value DeterminationsThe half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In cancer research, it quantifies the concentration of a drug required to inhibit the growth of cancer cells by 50%. For various thiazole derivatives, IC50 values have been determined across multiple cell lines. For instance, some thiazole-1,3,5-triazine derivatives displayed IC50 values ranging from 11.29 to 40.92 µg/mL against a chloroquine-resistant strain.nih.govIn another study, certain chalcone-dihydropyrimidone hybrids containing a related heterocyclic system showed potent activity against the MCF-7 breast cancer cell line, with IC50 values as low as 4.7 to 14.6 µM.mdpi.com
No specific IC50 values for the parent compound this compound against MCF-7, A549, or Leukemia L1210 cells have been reported in the scientific literature reviewed. The table below presents IC50 values for different, more complex thiazole derivatives to illustrate the range of activities observed within this class of compounds.
| Compound Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Chalcone-Dihydropyrimidone Hybrid | MCF-7 (Breast) | 4.7 - 14.6 µM | mdpi.com |
| Thiazole-1,3,5-triazine Derivative | Chloroquine-resistant parasite | 11.29 - 40.92 µg/mL | nih.gov |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (Compound 2h) | Leukemia (MOLT-4, SR) | < 0.01–0.02 μM (GI50) | nih.gov |
Investigating Mechanisms of Anticancer Activity (e.g., Tubulin Polymerization Disruption, Mitotic Blocking)
Derivatives of the thiazole scaffold have been identified as potent anticancer agents that often exert their effects by interfering with the cellular machinery of mitosis. A primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for forming the mitotic spindle, which is necessary for chromosome segregation during cell division. By disrupting this process, these compounds can induce cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.
Research has shown that certain thiazole derivatives function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. nih.gov This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules, which disrupts the formation of the mitotic spindle and blocks cells in the G2/M phase of the cell cycle. acs.orgresearchgate.net For instance, a derivative of 2-chloro-thiazole demonstrated significant antiproliferative activity against various cancer cell lines with an IC₅₀ value for tubulin polymerization inhibition of 2.06 μM. nih.gov
Studies on imidazo[2,1-b]thiazole-noscapine hybrids have further elucidated this mechanism. Flow cytometry analysis of pancreatic cancer cells treated with these compounds revealed an arrest in the G2/M phase of the cell cycle. acs.org Western blot analysis confirmed that treated cells accumulate tubulin in the soluble fraction, indicating microtubule depolymerization, and show elevated levels of cyclin-B1 protein, a key regulator of the G2/M transition. acs.org Similarly, hybrid molecules combining a thiazolidinone core with a 2-chloro-propenylidene substituent have been identified as having significant antimitotic activity. nih.gov
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 2-Chloro-thiazole derivative | Tubulin Polymerization Inhibition | IC₅₀ = 2.06 μM for tubulin polymerization; Binds to colchicine site. | nih.gov |
| Imidazo[2,1-b]thiazole-noscapine hybrids | Mitotic Blocking | Induces G2/M phase cell cycle arrest in pancreatic cancer cells. | acs.org |
| 5-Ciminalum-4-thiazolidinones | Antimitotic Activity | Shows high cytotoxic effect on various tumor cell lines. | nih.gov |
Enzyme Inhibition Studies
The thiazole scaffold is a versatile platform for designing inhibitors of various enzymes implicated in disease. By modifying the substituents on the thiazole ring, researchers can achieve high potency and selectivity for specific enzyme targets.
Thiazole derivatives have been shown to be effective inhibitors of several key enzymes. One area of significant research is the inhibition of cholinesterases. In a study on 2-amino thiazole derivatives, compounds were identified that effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov The most potent inhibitors exhibited inhibition constants (Ki) in the nanomolar range. nih.gov
Another important target is the family of carbonic anhydrases (CAs), which are involved in various physiological processes. A 2-amino-4-(4-chlorophenyl)thiazole compound was found to be a highly potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.gov
Furthermore, thiazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Certain derivatives were able to block the production of prostaglandins, which are inflammatory mediators, without affecting the levels of the COX-2 protein itself, suggesting a direct inhibitory action on the enzyme's activity. nih.gov
Table 2: Inhibition of Specific Enzymes by Thiazole Derivatives
| Thiazole Derivative | Target Enzyme | Inhibition Constant (Ki) / Activity | Reference |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 μM | nih.gov |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 μM | nih.gov |
| CX-32 and CX-35 | Cyclooxygenase-2 (COX-2) | Prevented prostaglandin production | nih.gov |
Molecular docking studies have provided valuable insights into how thiazole derivatives interact with the active sites of their target enzymes. These computational models help to explain the observed inhibitory activity and guide the design of more potent molecules.
For cholinesterase and carbonic anhydrase inhibitors, docking analyses revealed that the thiazole compounds fit well within the enzymes' active sites. nih.gov The calculated binding energies for one derivative against hCA I, hCA II, AChE, and BChE were -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively, indicating strong and stable interactions. nih.gov In the context of anticancer activity, docking studies have confirmed that thiazole-based compounds bind within the colchicine-binding site of tubulin, disrupting its function. nih.govresearchgate.net Similarly, pyrazolyl-thiazole derivatives have been shown to bind effectively to the active sites of microbial enzymes like penicillin-binding proteins. rsc.org
Beyond enzyme inhibition, thiazole-containing compounds can also modulate the activity of cellular receptors. An exemplified compound containing a thiazole core was found to inhibit the binding of [3H]-prostaglandin D2 ([3H]-PDG2) to the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor. This receptor is involved in allergic inflammation. The compound demonstrated a high affinity with a Ki value of 2 nM and was effective in reducing PGD2-induced shape change in human eosinophils, a functional response mediated by this receptor. bioworld.com
Anti-inflammatory Activity Research
The role of thiazole derivatives in modulating inflammatory pathways has been a subject of extensive research. researchgate.netinformahealthcare.commdpi.com The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation, have demonstrated the anti-inflammatory potential of thiazole compounds. Two derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were shown to significantly block the production of prostaglandin E2 (PGE2), a key inflammatory mediator. nih.gov The reduction in PGE2 levels was comparable to that achieved with a selective COX-2 inhibitor, suggesting that the anti-inflammatory action of these thiazole derivatives is mediated through the specific inhibition of COX-2. nih.gov
Antiviral Properties
The thiazole nucleus is a privileged scaffold in the search for new antiviral agents. nih.gov Thiazole-containing compounds have demonstrated a broad spectrum of activity against a diverse range of viruses.
Research has identified thiazole derivatives with potent activity against viruses such as Coxsackievirus (CVB), Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV-1). nih.gov The value of tri-substituted thiazoles as compounds targeting flaviviruses has also been noted. nih.gov
In specific studies, new derivatives of 2-aminothiazole (B372263) were evaluated for their antiviral efficacy. While they were inactive against several viruses, moderate activity was observed against Bovine Viral Diarrhoea Virus (BVDV), a surrogate model for HCV. researchgate.net Additionally, some compounds showed moderate activity against Coxsackie Virus B2 (CVB-2) and HIV-1 in cell-based assays. researchgate.net These findings underscore the potential of the thiazole framework in the development of novel antiviral therapeutics. nih.govnih.gov
Drug Development Considerations for this compound
The this compound scaffold is a valuable starting point in medicinal chemistry due to its versatile reactivity and the established biological significance of the thiazole ring. nih.govnih.govdergipark.org.tr However, translating a lead compound containing this moiety into a viable drug candidate requires careful consideration of its pharmacokinetic and pharmacodynamic properties. Key aspects of this process include the implementation of prodrug strategies, addressing potential metabolic liabilities, and exploring its utility in combination therapies.
Prodrug Strategies and Bioisostere Replacement
Prodrug Strategies
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often used to overcome issues with solubility, permeability, metabolic stability, or to achieve targeted drug delivery. The inherent reactivity of the chloromethyl group at the 4-position of the this compound ring makes it a prime handle for creating prodrugs. This electrophilic group can readily react with various nucleophiles, such as those found on promoieties, to form a bioreversible linkage.
For instance, the chloromethyl group can be used to synthesize glycosyloxymethyl-prodrugs. In this strategy, a sugar molecule is linked to the drug via an oxymethyl bond. This can enhance the drug's solubility and potentially improve its oral bioavailability. Once absorbed, enzymes like β-glucosidase can cleave the glycosidic bond, releasing the parent drug.
Bioisosteric Replacement
Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity but has improved characteristics. This is a common strategy to address issues like metabolic instability, toxicity, or poor pharmacokinetics.
In the context of compounds derived from this compound, the thiazole ring itself can be a target for bioisosteric replacement. While the thiazole ring is often crucial for biological activity, it can also be a site of metabolic attack. Replacing the thiazole with other five-membered heterocycles can sometimes mitigate these issues while preserving the necessary structural conformation for target binding.
| Strategy | Rationale | Example of Bioisosteric Replacement for Thiazole |
|---|---|---|
| Prodrug Synthesis | Improve solubility, permeability, and bioavailability. The reactive chloromethyl group is an ideal attachment point for promoieties. | N/A |
| Bioisosteric Replacement | Enhance metabolic stability, reduce toxicity, and fine-tune pharmacokinetic properties. | Replacing a thiazole ring with an isoxazole or oxazole ring to improve metabolic stability. nih.gov |
Mitigation of Metabolic Instability
The thiazole ring, while a common scaffold in many clinically used drugs, can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net This metabolic instability can lead to the formation of reactive metabolites (RMs), which are highly electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA. This binding can lead to toxicity and idiosyncratic adverse drug reactions. researchgate.netresearchgate.net
The primary metabolic pathways for the thiazole ring include:
Epoxidation: Oxidation of the C=C double bond in the thiazole ring to form a reactive epoxide. researchgate.netresearchgate.net
S-oxidation: Oxidation of the sulfur atom to form an S-oxide. researchgate.netresearchgate.net
N-oxidation: Oxidation of the nitrogen atom. researchgate.netresearchgate.net
Quantum chemical studies have shown that epoxidation often has the lowest energy barrier, making it a favorable metabolic pathway. researchgate.netresearchgate.net The presence of an amino group on the thiazole ring can further facilitate these metabolic reactions. researchgate.netresearchgate.net
Strategies to mitigate this metabolic instability focus on modifying the thiazole ring to make it less susceptible to CYP-mediated oxidation:
Heterocycle Replacement: As mentioned in the bioisosterism section, replacing the electron-rich thiazole ring with a less electron-rich heterocycle, such as an isoxazole, can significantly improve metabolic stability. nih.gov
Ring Substitution: Introducing substituents at potential sites of metabolism can sterically hinder the approach of CYP enzymes. For example, blocking a site of metabolism with a fluorine atom can be an effective strategy. nih.gov
Modulating Electronic Properties: Adding another nitrogen atom to the ring (e.g., creating a thiadiazole) can reduce the electron-rich nature of the heterocycle, making it less prone to oxidation. nih.gov
| Metabolic Pathway | Mediating Enzyme | Potential Consequence | Mitigation Strategy |
|---|---|---|---|
| Epoxidation, S-oxidation, N-oxidation | Cytochrome P450 (CYP) | Formation of reactive metabolites, potential for toxicity. researchgate.netresearchgate.net | Replace thiazole with a more stable heterocycle (e.g., isoxazole). nih.gov |
| Oxidation of Ring Carbons | Cytochrome P450 (CYP) | High intrinsic clearance, poor metabolic stability. nih.gov | Block potential sites of metabolism with inert substituents (e.g., fluorine). nih.gov |
Potential for Combination Therapies
Given the wide range of biological activities associated with thiazole-containing compounds, including anticancer, antimicrobial, and antiviral effects, derivatives of this compound are promising candidates for use in combination therapies. nih.govnih.govacs.org Combination therapy, which involves administering two or more therapeutic agents, is a cornerstone of treatment for complex diseases like cancer and infectious diseases. tandfonline.com This approach can enhance efficacy, overcome drug resistance, and reduce toxicity compared to monotherapy. tandfonline.com
Anticancer Therapy: Several clinically approved anticancer drugs feature a thiazole nucleus. nih.govresearchgate.net
Dasatinib , a thiazole-containing kinase inhibitor, is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). nih.govnih.gov It is often used in combination with conventional chemotherapy to achieve better outcomes. nih.govclinicaltrials.gov Clinical trials have investigated Dasatinib in combination with other agents like nivolumab for previously treated CML. youtube.com
The development of multi-target anticancer agents, which can inhibit multiple pathways involved in cancer progression, is a key strategy to overcome drug resistance. researchgate.nettandfonline.com Thiazole derivatives have been designed as dual inhibitors, for example, targeting both EGFR and BRAF kinases, which could be beneficial in treating resistant tumors like melanoma. researchgate.net
Antimicrobial and Antiviral Therapy:
Ritonavir is an anti-HIV drug containing two thiazole rings. nih.govslideshare.net It is a potent inhibitor of CYP3A4, the primary enzyme responsible for metabolizing many drugs. nih.gov This property is exploited in combination therapies where a low dose of Ritonavir is used as a pharmacokinetic enhancer, or "booster," to increase the plasma levels and efficacy of other co-administered antiviral drugs, such as lopinavir for HIV or nirmatrelvir for COVID-19. apsf.orgnih.gov
In the fight against antibiotic resistance, thiazole derivatives are being explored as adjuvants in combination with existing antibiotics to restore their efficacy against resistant bacterial strains. nih.govacs.org Similarly, new thiazole compounds have shown additive effects when combined with other antifungal agents like thymol against Candida albicans. nih.gov
| Thiazole-Containing Drug | Therapeutic Area | Combination Strategy | Rationale |
|---|---|---|---|
| Dasatinib | Anticancer (Leukemia) | Used with standard chemotherapy. nih.govclinicaltrials.gov | Synergistic effect to kill more cancer cells and improve event-free survival. clinicaltrials.gov |
| Ritonavir | Antiviral (HIV, COVID-19) | Used as a pharmacokinetic booster with other protease inhibitors (e.g., Lopinavir, Nirmatrelvir). apsf.orgnih.gov | Inhibits CYP3A4, increasing the bioavailability and half-life of the co-administered drug. nih.gov |
| Novel Thiazole Derivatives | Antibacterial | Used as adjuvants with standard antibiotics. nih.govacs.org | Overcome mechanisms of antibiotic resistance. nih.govacs.org |
| Novel Thiazole Derivatives | Antifungal | Used in combination with other antifungals (e.g., thymol). nih.gov | Achieve additive or synergistic effects against fungal pathogens. nih.gov |
Applications in Agrochemical Research and Development
Synthesis of Insecticides (e.g., Thiamethoxam (B1682794), Clothianidin)
The thiazole (B1198619) moiety is a cornerstone in the chemical structure of second-generation neonicotinoid insecticides. While the specific compound 2-Chloro-4-(chloromethyl)thiazole (CAS 5198-76-5) is a known chemical intermediate, it is its isomer, 2-chloro-5-(chloromethyl)thiazole (CCMT), that is widely documented as the crucial precursor in the industrial synthesis of the major insecticides Thiamethoxam and Clothianidin. bltchemical.comchemicalbook.comgoogle.comsumitomo-chem.co.jp
The synthesis of Thiamethoxam involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine. google.comresearchgate.net This alkylation step attaches the vital thiazole ring to the rest of the molecule, a combination that is key to the insecticide's potent activity against a broad spectrum of sucking and chewing pests. google.comresearchgate.netznaturforsch.com Patents describe this condensation reaction occurring in the presence of a base, like potassium carbonate, and a solvent such as dimethylformamide (DMF) or dimethyl carbonate. google.comgoogle.com
Similarly, the production of Clothianidin, another powerful neonicotinoid, relies on the same intermediate, 2-chloro-5-(chloromethyl)thiazole. chemicalbook.comgoogle.comgoogle.com The synthesis involves reacting it with various nitroguanidine (B56551) derivatives. sumitomo-chem.co.jp The presence of the 2-chloro-thiazolyl-methyl group in the final structure of both Thiamethoxam and Clothianidin is essential for their mode of action, which targets the nicotinic acetylcholine (B1216132) receptors in insects. bltchemical.comsumitomo-chem.co.jp The development of efficient manufacturing routes for this key thiazole intermediate was a critical step in making these insecticides commercially viable. sumitomo-chem.co.jpgoogle.com
Development of Herbicides
While the primary agrochemical application of chlorinated chloromethylthiazoles is in insecticide synthesis, the broader family of thiazole derivatives is also explored in herbicide research. acs.org Thiazole and isothiazole (B42339) derivatives are noted for their low toxicity and strong, versatile biological activity, making them attractive scaffolds for developing new pesticides, including herbicides. acs.org
Some research focuses on designing thiazole-containing compounds as herbicide safeners. For instance, a series of thiazole phenoxypyridine derivatives were developed to protect maize from injury caused by the PPO-inhibitor herbicide fomesafen. nih.gov Although this compound itself is not directly cited as a lead compound in major commercial herbicides, its role as a reactive intermediate suggests its potential utility in creating novel herbicidal molecules. The exploration of heterocyclic compounds, including thiazoles, remains an active area in the search for new herbicidal modes of action and for compounds to combat weed resistance. globalresearchonline.netresearchgate.net
Role as a Key Intermediate in Agrochemical Production
The compound this compound and, more prominently, its isomer 2-chloro-5-(chloromethyl)thiazole, are classified as vital agrochemical intermediates. vandemark.combltchemical.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The precision and purity of these intermediates directly influence the quality and effectiveness of the final agrochemical product. vandemark.com
The importance of these thiazole intermediates lies in their bifunctional nature:
The chlorine atom on the thiazole ring (at the 2-position) is a key feature for the biological efficacy of the resulting neonicotinoid.
The chloromethyl group (-CH2Cl) is a reactive site that allows for the easy connection of the thiazole ring to other chemical moieties, acting as a molecular linchpin in the synthesis process. ontosight.ai
The industrial production of these intermediates has been the subject of numerous patents and process refinements to improve yield and purity, underscoring their commercial importance in the agrochemical industry. sumitomo-chem.co.jpgoogle.comgoogle.com Their role as a precursor to multi-billion dollar insecticides highlights their significance as a foundational element in modern crop protection. bltchemical.comresearchgate.net
Environmental Fate and Persistence of Agrochemical Derivatives
Once applied to crops, the agrochemicals derived from thiazole intermediates, such as Thiamethoxam and Clothianidin, undergo environmental degradation. Understanding their fate and persistence is crucial for assessing their environmental impact.
Thiamethoxam is mobile in soil and has a high solubility in water, which can lead to it entering aquatic environments through runoff and leaching. mdpi.comepa.gov Its degradation in the environment is influenced by factors like sunlight (photodegradation), pH, and microbial activity. mdpi.comresearchgate.net A major degradation pathway for Thiamethoxam is its metabolism into Clothianidin, which is itself a persistent and active insecticide. epa.gov The half-life of Thiamethoxam can vary significantly depending on environmental conditions.
Clothianidin is known for being persistent and mobile in the environment. epa.gov It is stable to hydrolysis under typical environmental pH ranges but can be degraded by sunlight in water. epa.gov However, its degradation in soil is slow, leading to potential accumulation with repeated use. epa.govnih.gov This persistence means that residues can be detected in soil for extended periods after application. researchgate.net
Below are tables summarizing the environmental persistence of these two key derivatives.
Table 1: Environmental Half-Life of Thiamethoxam This interactive table summarizes the time it takes for 50% of Thiamethoxam to degrade (DT50 or half-life) under various conditions. Click on the headers to sort the data.
| Condition | Half-Life (DT50) in Days | Notes |
|---|---|---|
| Soil (General Field) | 7 - 335 | Wide range reflects varying soil types and conditions. nih.gov |
| Anaerobic Aquatic | 21 - 29 | Degradation in water without oxygen. epa.gov |
| Aqueous Photolysis (in clear, acidic water) | 3.4 - 3.9 | Degradation by sunlight in water is relatively rapid. epa.gov |
| Alkaline Hydrolysis (pH 9) | 4.2 - 8.4 | Faster breakdown in alkaline water. epa.gov |
Table 2: Environmental Half-Life of Clothianidin This interactive table summarizes the time it takes for 50% of Clothianidin to degrade (DT50 or half-life) under various conditions. Click on the headers to sort the data.
| Condition | Half-Life (DT50) in Days | Notes |
|---|---|---|
| Aerobic Soil Metabolism | 148 - >1155 | Highly persistent in soil with oxygen. Some estimates range up to ~7,000 days. epa.govnih.gov |
| Terrestrial Field Dissipation | 183 - >1000 | Reflects overall disappearance from a field, including degradation, runoff, and leaching. epa.gov |
| Aquatic Photolysis | <1 | Very rapid degradation in water when exposed to direct sunlight. epa.gov |
| Anaerobic Aquatic | ~27 | Degradation in water without oxygen. |
Industrial and Material Science Applications
Building Block for Complex Heterocyclic Compounds
2-Chloro-4-(chloromethyl)thiazole serves as a fundamental building block in organic synthesis, enabling the creation of more complex heterocyclic molecules. The thiazole (B1198619) ring is a significant scaffold in many biologically active compounds, and this particular derivative provides convenient anchor points for further chemical modifications. chemimpex.comnih.gov Its utility is prominent in the agrochemical and pharmaceutical industries. guidechem.comsemanticscholar.org
The two chlorine atoms on the molecule have different reactivities. The chlorine on the methyl group is susceptible to nucleophilic substitution, similar to a benzyl chloride, while the chlorine on the thiazole ring can be displaced or participate in cross-coupling reactions. This differential reactivity allows for sequential and controlled synthesis steps.
A prime example of its application is in the synthesis of neonicotinoid insecticides, such as Thiamethoxam (B1682794) and Clothianidin, where the 2-chloro-thiazole moiety is a key structural feature. guidechem.com In the pharmaceutical sector, it is an intermediate in the synthesis of complex drugs like the HIV protease inhibitor Ritonavir, which contains a substituted thiazole ring. guidechem.comsemanticscholar.org The compound's structure allows chemists to link the thiazole core to other molecular fragments, building up the complex structures required for therapeutic activity. mdpi.comnih.govmdpi.com
Table 1: Examples of Complex Heterocycles Synthesized from Thiazole Intermediates
| Target Compound Class | Industry | Role of Thiazole Intermediate |
|---|---|---|
| Neonicotinoid Insecticides | Agrochemical | Core structural component |
| HIV Protease Inhibitors | Pharmaceutical | Key heterocyclic scaffold |
| Anticancer Agents | Pharmaceutical | Intermediate for building 4-anilinoquinazoline scaffolds mdpi.com |
| Antimicrobial Agents | Pharmaceutical | Foundation for bisthiazole and other complex derivatives mdpi.comnih.gov |
Development of New Materials with Specific Properties
The unique electronic properties of the thiazole ring, combined with the synthetic versatility of this compound, make it a candidate for the development of advanced materials.
Thiazole-containing compounds are employed in the formulation of specialty polymers and coatings to enhance properties like durability and resistance to environmental factors. chemimpex.com The this compound molecule can be conceptualized as a functional monomer. The chloromethyl group is a reactive site that can be used to graft the thiazole moiety onto existing polymer backbones or to participate in polymerization reactions, such as polycondensation, to form new polymers. The incorporation of the thiazole ring into a polymer chain can impart specific thermal, electronic, and chemical resistance properties to the final material.
The field of organic electronics has seen significant interest in thiazole-based materials. researchgate.net Thiazole is an electron-accepting heterocycle, a property that is highly desirable for creating n-type and ambipolar organic semiconductors. rsc.orgnih.gov These materials are crucial components in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.net
Ladder-type and fused heterocyclic systems containing thiazole units have been synthesized to create rigid, planar molecules with extended π-conjugation, which facilitates efficient charge transport. rsc.orgnih.gov For example, thiazole-fused S,N-heteroacenes have been developed for use in OTFTs. nih.gov this compound can serve as a starting material for these complex structures. Its two reactive sites allow for the systematic extension of the conjugated system through reactions like Suzuki or Stille coupling, which are common in the synthesis of semiconducting polymers. acs.orgchemistryviews.org
Table 2: Properties of Thiazole Ring in Organic Semiconductors
| Property | Description | Benefit in Organic Electronics |
|---|---|---|
| Electron-Deficient Nature | The nitrogen atom in the thiazole ring is electron-withdrawing. | Facilitates n-type or ambipolar charge transport. rsc.org |
| High Planarity | Fused thiazole systems can form rigid, planar structures. | Promotes intermolecular π–π stacking, enhancing charge mobility. chemistryviews.org |
| Synthetic Versatility | Can be functionalized to tune electronic and physical properties. | Allows for precise control over HOMO/LUMO energy levels. rsc.org |
Thiazole derivatives are increasingly being explored for their use in chemical sensors due to their ability to interact with various analytes and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The sulfur and nitrogen atoms within the thiazole ring can act as coordination sites for metal ions. researchgate.netresearchgate.net This has led to the development of thiazole-based chemosensors for the detection of heavy metal ions, which are significant environmental pollutants. researchgate.net
Furthermore, thiazole-containing systems can be incorporated into luminescent metal-organic frameworks (LMOFs) that act as highly sensitive and selective sensors for environmental contaminants. scientificarchives.com The thiazole unit can also be part of a molecular structure designed for excited-state intramolecular proton transfer (ESIPT), a mechanism that can be modulated by the presence of specific anions, forming the basis for fluorescent anion sensors. kfupm.edu.sa this compound provides a synthetic handle to integrate the thiazole core into these larger, more complex sensor systems.
Applications in Catalysis
The thiazole moiety can play a direct role in catalysis. The nitrogen atom in the ring possesses a lone pair of electrons that can coordinate with metal centers, making thiazole derivatives effective ligands in coordination chemistry and catalysis. chemimpex.comcdnsciencepub.com
Palladium complexes featuring phenylthiazole ligands have been successfully used as catalysts in Suzuki–Miyaura aryl cross-coupling reactions, demonstrating their utility in forming carbon-carbon bonds. cdnsciencepub.com Additionally, thiazolium salts, which can be readily prepared from thiazole precursors, are well-known precursors to N-heterocyclic carbenes (NHCs). acs.org NHCs are a powerful class of organocatalysts used in a wide range of chemical transformations. The ability to synthesize substituted thiazolium salts from intermediates like this compound opens up possibilities for creating novel NHC catalysts with tailored steric and electronic properties. acs.org
Novel Chemical Processes
The industrial demand for this compound and its isomers has driven the development of novel and efficient synthetic processes. Traditional multi-step syntheses are being replaced by more streamlined methods. For example, one-pot processes have been developed that start from simple raw materials like 2,3-dichloropropene and sodium thiocyanate (B1210189), proceeding through substitution, isomerization, and chlorination-cyclization reactions in a single vessel. patsnap.com Other innovations include continuous synthesis in tube-type falling-film reactors and processes involving photocatalysis to improve yield and reaction conditions, aligning with the principles of green chemistry. unifiedpatents.com
Beyond its own synthesis, this compound is instrumental in novel processes for creating complex molecules. Its bifunctionality is exploited in multi-step, one-pot reactions to build other heterocyclic systems. For instance, it can be used in procedures to prepare quinazolinone derivatives, which are scaffolds for new anticancer agents. mdpi.com The development of efficient, high-yield chlorination and cyclization reactions utilizing this compound as a reactant is an active area of research aimed at simplifying the production of valuable agrochemicals and pharmaceuticals. semanticscholar.orggoogle.com
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes
The synthesis of 2-Chloro-4-(chloromethyl)thiazole and its structural isomer, 2-chloro-5-(chloromethyl)thiazole, has been approached through various chemical strategies, reflecting an ongoing effort to improve efficiency, yield, and safety. A significant pathway involves the chlorination of allyl isothiocyanate or its derivatives. nih.govsemanticscholar.org For instance, one method starts with 1,3-dichloropropene (B49464), which is reacted with sodium thiocyanate (B1210189) to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal rearrangement to 3-chloro-1-propenylisothiocyanate, which is then chlorinated to yield 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org
Alternative precursors have also been explored. Patents describe methods starting from 1-isothiocyanate-2-chloro-2-propenyl, which is cyclized via chlorination. google.comunifiedpatents.com Another patented process utilizes the reaction of a 3,5-dichloro-2-alkanone with an inorganic thiocyanate. google.com The resulting 3-thiocyanato-5-chloro-2-alkanone is then converted to the target thiazole (B1198619) derivative using gaseous hydrochloric acid. google.com Furthermore, the compound serves as an alkylation reagent itself; for example, it is used in the N,S-dialkylation of 3,4-dihydropyrimidin-2(1H)-ones to create novel derivatives. ingentaconnect.com The exploration of different solvents, such as butyl acetate (B1210297), ethanol, and carbon tetrachloride, and catalysts continues to be an area of research to optimize these synthetic processes. google.com
Discovery of New Biological Activities
This compound is a critical building block for synthesizing a diverse range of compounds with significant biological activities. Its derivatives are prominent in both agrochemical and pharmaceutical research. semanticscholar.orgresearchgate.net The thiazole scaffold is a well-established pharmacophore, and modifications originating from this chloromethylated intermediate have led to the discovery of compounds with a broad spectrum of therapeutic potential. ijper.orgnih.gov
Research has demonstrated that derivatives of this compound exhibit potent biological activities, as detailed in the table below.
| Biological Activity | Derivative Class | Research Finding | Reference |
|---|---|---|---|
| Antifungal | Thiazol-2-ylbenzamides | Showed excellent in vitro activity against plant pathogenic fungi like Sclerotinia scleotiorum and Rhizoctonia solani. | nih.gov |
| Insecticidal | Substituted Dihydropyrimidines | N,S-dialkylation of dihydropyrimidines with 2-chloro-5-(chloromethyl)thiazole produced compounds with moderate to weak insecticidal properties. | ingentaconnect.com |
| Anticancer | 2-Aminothiazole (B372263) Derivatives | Novel derivatives have shown potent activity against various cancer cell lines, including human lung cancer and glioma cell lines. | ijper.orgresearchgate.net |
| Antimicrobial | Thiazole-based Sulfonamides | Derivatives bearing sulfonamide moieties exhibit promising activity against drug-resistant microbial strains. | researchgate.net |
| Anticholinesterase | Thiazolylhydrazones | Designed derivatives showed significant inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. | nih.govmdpi.com |
| Antimycobacterial | 1,4-Naphthoquinone 2-iminothiazole hybrids | Certain compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv strain, comparable to the reference drug ethambutol. | researchgate.net |
Advanced Mechanistic Elucidation of Biological Actions
Understanding the precise molecular mechanisms by which derivatives of this compound exert their biological effects is a critical area of ongoing research. The reactivity of the chloro groups and the aromatic nature of the thiazole ring allow these compounds to interact with various biological targets. nih.gov
For antifungal derivatives, a key proposed mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. nih.gov Molecular docking studies have supported this by showing significant interactions between thiazol-2-ylbenzamide derivatives and the SDH enzyme. nih.gov In the realm of anticancer activity, some thiazole analogs have been found to induce mitochondrial depolarization and DNA fragmentation, leading to cancer cell death. ijper.org
For compounds designed as potential treatments for Alzheimer's disease, the mechanism involves the inhibition of acetylcholinesterase (AChE). nih.govmdpi.com Docking studies have revealed that these molecules can bind effectively within the active site of the AChE enzyme. nih.gov In the context of antimicrobial action, one of the investigated mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in microbes. nih.gov The ability of the thiazole scaffold to interact with various enzymes makes it a versatile platform for targeting different pathological pathways.
Development of Structure-Based Drug Design Strategies
The development of new therapeutic agents from the this compound scaffold heavily relies on structure-based drug design and the systematic study of structure-activity relationships (SAR). ijper.orgacs.org This approach involves synthesizing a library of related compounds by making small, deliberate changes to the molecular structure and evaluating how these changes affect biological activity. researchgate.net
A prevalent strategy is the creation of hybrid molecules, where the thiazole core is chemically linked ("clubbed") with other known pharmacologically active heterocycles such as pyrazole, 2-pyrazoline (B94618), or azetidinone. nih.govmdpi.com This molecular hybridization aims to create synergistic effects or novel activities. For instance, combining thiazole with 2-pyrazoline has yielded compounds with notable activity against Gram-positive bacteria. mdpi.com
Computational tools, particularly molecular docking, are indispensable in modern drug design. acs.orgnih.gov These methods model the interaction between a potential drug molecule and its biological target, allowing researchers to predict binding affinity and orientation. nih.govnih.gov This in silico analysis helps prioritize which derivatives to synthesize and test, making the drug discovery process more efficient. SAR studies have provided valuable insights; for example, the nature and position of substituents on the thiazole ring can significantly influence antimicrobial potency. nih.govnih.gov
Sustainability and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic routes for thiazole derivatives, including those starting from this compound. Several patents now describe "green" synthesis methods that focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions. unifiedpatents.com One such method simplifies the process by avoiding the use of large quantities of hydrochloric acid and enables the recycling of organic solvents, resulting in high yields with no "three wastes" (waste gas, wastewater, and industrial residue). unifiedpatents.com Another improved process avoids high-temperature treatments, which prevents the decomposition of materials and enhances both the yield and quality of the final product. google.com
The principles of green chemistry are also being applied through the use of novel catalytic systems and energy sources. Research into the synthesis of thiazole derivatives has highlighted several innovative techniques:
Eco-friendly Biocatalysts : Modified chitosan, a biodegradable polymer, has been used as an effective, reusable biocatalyst. acs.orgnih.gov
Ultrasonic Irradiation : The use of ultrasound offers advantages such as mild reaction conditions and rapid reaction times. acs.orgnih.gov
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
These green approaches not only make the synthesis more sustainable but also often lead to higher efficiency and purity of the desired products. acs.orgresearchgate.net
Toxicological and Environmental Impact Studies
While this compound is a valuable synthetic intermediate, its toxicological profile and environmental fate are areas that require significant further investigation. The presence of chlorine atoms in the molecule raises concerns about its potential persistence and toxicity in the environment.
Ecotoxicity and Biodegradation
Data specific to the ecotoxicity and biodegradation of this compound is limited. However, safety data sheets indicate that the compound has a Water Hazard Class (WGK) of 3, signifying that it is severely hazardous to water. sigmaaldrich.com Furthermore, related compounds are known to be toxic to aquatic life with long-lasting effects. nih.gov The lack of comprehensive studies on its environmental impact represents a significant knowledge gap and a challenge for its widespread industrial use.
Research on other thiazole-based pollutants, such as Thioflavin T, provides some insight into potential degradation pathways. Studies have shown that thiazole rings can be broken down through advanced oxidation processes or enzymatic action, leading to various smaller intermediates. nih.gov However, the degradation of halogenated organic compounds can sometimes produce by-products that are as or more toxic than the parent compound. nih.gov Therefore, dedicated research is needed to understand the specific biodegradation pathways of this compound and to assess the ecotoxicity of both the parent compound and its potential degradation products. Such studies are essential to ensure its production and use are environmentally sustainable.
Bioaccumulative Potential
The bioaccumulative potential of a chemical substance refers to its ability to be absorbed by an organism and accumulate in its tissues at a concentration higher than that in the surrounding environment. This is a critical aspect of environmental risk assessment, as compounds that bioaccumulate can be biomagnified through the food chain, reaching toxic levels in higher trophic organisms. The assessment of the bioaccumulative potential of this compound is currently hampered by a significant lack of direct experimental data.
Lack of Experimental and Predicted Data
As of the current state of scientific literature, specific studies investigating the bioaccumulation of this compound in any organism have not been published. Furthermore, key physicochemical properties that are often used to predict bioaccumulation, such as the octanol-water partition coefficient (log Kow) and the bioconcentration factor (BCF), have not been experimentally determined or are not available in public databases for this specific compound. Safety Data Sheets (SDS) for this compound consistently state that data on its bioaccumulative potential are "not available".
| Compound Name | Molecular Formula | SMILES String | Predicted log Kow | Predicted BCF |
| This compound | C4H3Cl2NS | ClC1=NC(CCl)=CS1 | Not Available | Not Available |
Inference from Chemical Structure and Related Compounds
In the absence of direct data, an inferential analysis based on the chemical structure of this compound and the known properties of related compounds can provide some insight into its likely environmental behavior.
The structure of this compound contains two key features that influence its potential for bioaccumulation: the thiazole ring and the presence of two chlorine atoms.
Thiazole Ring: The thiazole ring is a heterocyclic structure present in a variety of biologically active compounds, including some pesticides. For instance, the neonicotinoid insecticides thiamethoxam (B1682794) and clothianidin contain a chlorinated thiazole moiety. Thiamethoxam itself is known to degrade in the environment to form clothianidin. Studies on clothianidin have indicated a low potential for bioaccumulation, which is consistent with its relatively low octanol-water partition coefficient. This suggests that the thiazole ring itself may not inherently lead to high bioaccumulation.
Organochlorine Characteristics: The presence of two chlorine atoms imparts organochlorine characteristics to the molecule. Organochlorine pesticides as a class are well-known for their environmental persistence and high potential for bioaccumulation. These properties are linked to their low water solubility and high lipophilicity, allowing them to be readily stored in the fatty tissues of organisms. The chlorination of the thiazole ring in this compound could therefore increase its persistence and lipophilicity compared to the parent thiazole structure, potentially enhancing its bioaccumulative potential.
Challenges and Future Research Directions
The primary challenge in assessing the bioaccumulative potential of this compound is the absence of empirical data. While inferences can be drawn from its structure, these are not a substitute for experimental determination. Future research should prioritize the following:
Experimental Determination of Physicochemical Properties: Measurement of the octanol-water partition coefficient (log Kow) and water solubility are essential first steps.
Bioconcentration Studies: Conducting standardized bioconcentration factor (BCF) studies in aquatic organisms, such as fish, would provide direct evidence of the compound's potential to accumulate.
Persistence and Degradation Studies: Investigating the environmental persistence of this compound in different environmental compartments (soil, water, sediment) would help to understand its availability for uptake by organisms over time.
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-(chloromethyl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole derivatives often employs cyclization reactions. For this compound, a plausible route involves the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. For example, reacting 2-bromo-4-chloroacetophenone with thiourea under reflux in ethanol can yield thiazole cores . Optimization includes adjusting reaction temperature (70–80°C), solvent choice (e.g., PEG-400 for improved solubility), and catalytic systems (e.g., Bleaching Earth Clay at pH 12.5) to enhance yields . Monitoring via TLC or gas chromatography ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring and substituents. For example, the chloromethyl group (-CH₂Cl) shows a singlet at ~4.5 ppm (¹H NMR) and a carbon resonance at ~40 ppm (¹³C NMR) .
- IR Spectroscopy : Confirms functional groups; C-Cl stretches appear at 600–800 cm⁻¹, and C=S/C=N vibrations in the thiazole ring are observed at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ for C₄H₄Cl₂NS: 184.08 g/mol) .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Chlorinated thiazoles are typically hygroscopic and light-sensitive. Store at -20°C in anhydrous solvents (e.g., DMSO) under inert gas (N₂/Ar). Stability assays (HPLC or NMR) over 6–12 months can track degradation (e.g., hydrolysis of chloromethyl groups). Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace chloromethyl with nitro or methyl groups) to assess impact on bioactivity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tumor-associated macrophages (TAMs) or microbial enzymes. Compare binding affinities with similar compounds (e.g., 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole, which inhibits TAM M2 polarization ).
- In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (agar diffusion), and antioxidant potential (DPPH radical scavenging) .
Q. What computational strategies are effective for predicting the reactivity of this compound in alkylation reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity of the chloromethyl group. Compare with pyridine analogs (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride, which acts as an alkylating agent ).
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloromethyl group typically exhibits high electrophilicity, favoring nucleophilic substitution .
Q. How can conflicting data on biological activity be resolved for chlorinated thiazoles?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays to distinguish cytotoxic vs. therapeutic effects. For example, 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole shows anticancer activity at 10–50 µM but may exhibit toxicity at higher doses .
- Metabolic Stability Tests : Use liver microsomes to assess degradation pathways. Chlorinated thiazoles may form reactive intermediates, necessitating metabolite profiling (LC-MS/MS) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
